BMH-9
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Overview
Description
BMH-9 is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings, ester groups, and amine functionalities. It has garnered attention for its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMH-9 typically involves multi-step organic reactions. One common method includes the reaction of 6,8-dimethylquinoline-3-carboxylic acid with ethyl chloroformate to form the corresponding ester. This intermediate is then reacted with 3-(dimethylamino)propylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BMH-9 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
BMH-9 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Its anticancer properties make it a candidate for drug development and therapeutic research.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of BMH-9 involves its interaction with molecular targets such as RNA polymerase I. By inhibiting this enzyme, the compound induces nucleolar stress, leading to the disruption of ribosomal RNA synthesis and ultimately causing cell death in cancer cells . This mechanism highlights its potential as a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Known for its use in peptide synthesis and protein crosslinking.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
BMH-9 stands out due to its specific structure, which allows it to interact uniquely with RNA polymerase I. This interaction is not commonly observed with other similar compounds, making it a valuable tool in anticancer research.
Properties
CAS No. |
457937-39-2 |
---|---|
Molecular Formula |
C19H27N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21) |
InChI Key |
DRDAFDJAYXZMJW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C |
Appearance |
Solid powder |
457937-39-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMH-9; BMH 9; BMH9; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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